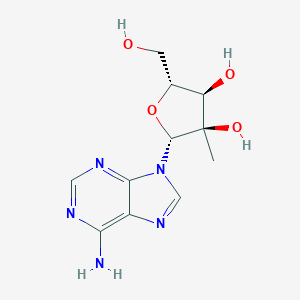

2'-C-methyladenosine

Übersicht

Beschreibung

2’-C-Methyladenosine is a modified nucleoside that plays a significant role in various biochemical and physiological processes. It is a derivative of adenosine, where a methyl group is attached to the 2’ carbon of the ribose sugar. This modification is prevalent in the mRNA of various organisms, including humans, and is involved in gene expression regulation, RNA metabolism, and protein synthesis .

Wirkmechanismus

Target of Action

2’-C-Methyladenosine primarily targets the Hepatitis C Virus (HCV) and Leishmania RNA Virus 1 (LRV1) in Leishmania guyanensis (Lgy) and Leishmania braziliensis . The compound’s primary target within these viruses is the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .

Mode of Action

2’-C-Methyladenosine interacts with its targets by inhibiting the replication of HCV and LRV1 . It achieves this by impeding the NS5B-catalyzed reactions, thereby inhibiting RNA synthesis . The compound is converted intracellularly to adenosine triphosphate, which further inhibits the NS5B .

Biochemical Pathways

The biochemical pathways affected by 2’-C-Methyladenosine primarily involve the replication processes of HCV and LRV1 . By inhibiting NS5B, the compound disrupts the RNA synthesis process, thereby impeding the replication of these viruses . The compound’s effects on these pathways result in the inhibition of viral replication and the potential eradication of the virus .

Result of Action

The primary result of 2’-C-Methyladenosine’s action is the inhibition of HCV and LRV1 replication . This results in the potential for the eradication of these viruses from the host cells . Additionally, the compound has been shown to delay virus-induced disease progression in a robust mouse infection model .

Biochemische Analyse

Biochemical Properties

2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . This interaction with NS5B demonstrates the compound’s role in biochemical reactions.

Cellular Effects

2’-C-Methyladenosine has been shown to have significant effects on various types of cells. For instance, it inhibits HCV replication in Huh-7 human hepatoma cells . It also inhibits growth of Leishmania guyanensis in vitro . These effects highlight the influence of 2’-C-Methyladenosine on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-C-Methyladenosine involves its conversion to adenosine triphosphate within cells, which then inhibits the RNA-dependent RNA polymerase NS5B . This inhibition disrupts the replication of HCV, demonstrating how 2’-C-Methyladenosine exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of 2’-C-Methyladenosine can change over time in laboratory settings. For example, cells treated with a minimum of 50 µM 2’-C-methyladenosine showed specific inhibition of mitochondrial transcription . This suggests that the compound’s effects on cellular function can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 2’-C-Methyladenosine can vary with different dosages. For instance, a representative of C 2’-methylated nucleosides, 7-deaza-2’-C-methyladenosine, significantly protected WNV-infected mice from disease progression and mortality . This indicates that the effects of 2’-C-Methyladenosine can vary depending on the dosage used in animal models.

Metabolic Pathways

2’-C-Methyladenosine is involved in several metabolic pathways. It is converted intracellularly to adenosine triphosphate, which plays a crucial role in energy transfer within cells . This suggests that 2’-C-Methyladenosine interacts with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its role in inhibiting HCV replication, it is likely that it interacts with certain transporters or binding proteins within cells .

Subcellular Localization

Given its role in inhibiting mitochondrial transcription, it may be localized within the mitochondria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine typically involves the methylation of adenosine at the 2’ position. One common method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at low temperatures. The reaction is carried out for several hours, resulting in the formation of 2’-C-Methyladenosine .

Industrial Production Methods: Industrial production of 2’-C-Methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product .

Analyse Chemischer Reaktionen

Reaktionstypen: 2’-C-Methyladenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können 2’-C-Methyladenosin in seine reduzierten Formen umwandeln.

Substitution: Die Methylgruppe an der 2'-Position kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitution zu verschiedenen funktionalisierten Analogen führen kann .

Wissenschaftliche Forschungsanwendungen

2’-C-Methyladenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese anderer Nukleosidanaloga verwendet.

Biologie: Die Verbindung wird auf ihre Rolle im RNA-Stoffwechsel und der Genexpressionsregulation untersucht.

Medizin: 2’-C-Methyladenosin ist ein potenter Inhibitor der RNA-Replikation des Hepatitis-C-Virus und hat sich gegen andere Virusinfektionen wie das Zika-Virus als wirksam erwiesen

Industrie: Es wird bei der Entwicklung von antiviralen Medikamenten und anderen therapeutischen Wirkstoffen verwendet.

5. Wirkmechanismus

Der genaue Wirkmechanismus von 2’-C-Methyladenosin ist nicht vollständig geklärt. Es wird angenommen, dass es mit Ribosomen interagiert und die mRNA-Stabilität, Translation und Spleißen beeinflusst. Die Triphosphate der Verbindung wirken als potente, kompetitive Inhibitoren von RNA-abhängigen RNA-Polymerase-katalysierten Reaktionen und hemmen so die virale RNA-Replikation .

Ähnliche Verbindungen:

- 2’-C-Methylcytidin

- 7-Deaza-2’-C-Methyladenosin

- Ribavirin

- T-705 und sein Analog T-1105

Vergleich: 2’-C-Methyladenosin ist aufgrund seiner spezifischen Methylierung an der 2'-Position einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen hat es eine höhere Wirksamkeit bei der Hemmung der viralen RNA-Replikation gezeigt, ohne Zytotoxizität zu induzieren .

Vergleich Mit ähnlichen Verbindungen

- 2’-C-Methylcytidine

- 7-Deaza-2’-C-Methyladenosine

- Ribavirin

- T-705 and its analogue T-1105

Comparison: 2’-C-Methyladenosine is unique due to its specific methylation at the 2’ position, which imparts distinct biochemical properties. Compared to similar compounds, it has shown higher efficacy in inhibiting viral RNA replication without inducing cytotoxicity .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

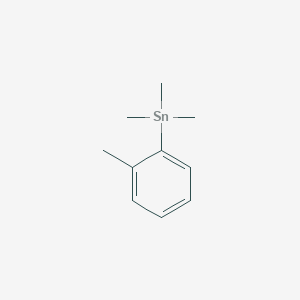

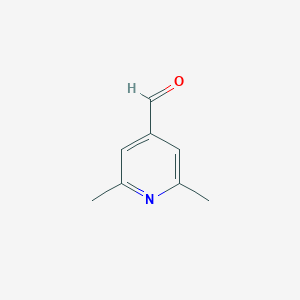

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)